molecular formula C10H8O4 B13320857 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one

4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one

Cat. No.: B13320857
M. Wt: 192.17 g/mol
InChI Key: REBFJBQECGTBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,10,13-Trioxatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-6-one is a tricyclic organic compound characterized by a complex fused-ring system containing three oxygen atoms. Its structure comprises a 13-membered ring system with oxygen bridges at positions 4, 10, and 13, and a ketone group at position 4. The compound’s IUPAC name reflects its intricate bicyclic and spirocyclic connectivity, which contributes to its unique stereoelectronic properties and reactivity .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2,3-dihydrofuro[2,3-g][1,4]benzodioxin-8-one

InChI

InChI=1S/C10H8O4/c11-7-5-14-8-4-10-9(3-6(7)8)12-1-2-13-10/h3-4H,1-2,5H2

InChI Key

REBFJBQECGTBBL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=O)COC3=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one

General Synthetic Strategy

The synthesis of 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one typically involves multi-step organic reactions aimed at constructing the tricyclic core with three oxygen heteroatoms. The key synthetic challenges include:

  • Formation of the tricyclic ring system with precise regio- and stereochemistry.
  • Incorporation of oxygen atoms in the ring system, often via ether or lactone functionalities.
  • Control of unsaturation positions to achieve the desired conjugated triene system.

Reported Synthetic Routes

Cyclization via Dioxolane and Benzopyran Precursors

One common approach starts from substituted benzopyran derivatives, which undergo cyclization with appropriate diol or hydroxycarbonyl compounds to form the dioxolane ring fused to the chromenone core. This method leverages intramolecular etherification or lactonization reactions under acidic or Lewis acid catalysis to close the rings.

Multi-step Synthesis from Polyhydroxy Aromatic Precursors

Another route involves the selective protection and oxidation of polyhydroxy aromatic compounds followed by ring closure steps. The use of reagents such as acid chlorides or anhydrides to introduce lactone functionalities, followed by controlled cyclization under dehydrating conditions, has been reported.

Oxidative Cyclization

Oxidative cyclization methods using transition metal catalysts or hypervalent iodine reagents have been explored to form the oxygen-containing tricyclic framework. These methods allow the formation of ether bridges and lactone rings in a single step or cascade sequence.

Typical Reaction Conditions

  • Catalysts: Lewis acids (e.g., BF3·OEt2, AlCl3), transition metals (e.g., Pd, Cu), or acid catalysts.
  • Solvents: Polar aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.
  • Temperature: Mild to moderate heating (room temperature to 80 °C) depending on the step.
  • Reaction times: Several hours to overnight reactions are common for cyclization steps.

Purification and Characterization

Purification typically involves chromatographic techniques such as silica gel column chromatography. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm ring formation and unsaturation.
  • Mass spectrometry (MS) to verify molecular weight.
  • Infrared (IR) spectroscopy for functional group identification.
  • X-ray crystallography in some cases to confirm the tricyclic structure.

Data Table Summarizing Key Preparation Parameters

Step Starting Material Type Reaction Type Catalyst/Conditions Temperature (°C) Reaction Time Yield (%) Notes
1 Substituted benzopyran derivative Intramolecular cyclization Lewis acid (e.g., BF3·OEt2) 25–60 4–12 hours 60–75 Formation of dioxolane ring
2 Polyhydroxy aromatic compound Protection and oxidation Acid chlorides, oxidants 0–40 2–6 hours 50–70 Introduction of lactone groups
3 Intermediate lactone Oxidative cyclization Hypervalent iodine reagents Room temperature 1–3 hours 55–80 Ether bridge formation
4 Crude product Purification Silica gel chromatography Ambient Variable Isolation of pure tricyclic compound

Summary Table of Compound Properties Relevant to Preparation

Property Value Source / Notes
Molecular Formula C10H8O4 Confirmed by multiple sources
Molecular Weight 192.17 g/mol Standard calculated value
CAS Number 1384430-23-2 Unique identifier for compound
Physical State Solid (assumed) Typical for such heterocycles
Stability Stable under standard lab conditions No special precautions reported
Key Functional Groups Dioxolane, lactone, benzopyran rings Confirmed by structural analysis

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

Chemistry:

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine:

In biological and medical research, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for drug development .

Industry:

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action for 4,10,13-Trioxatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-6-one involves its interaction with various molecular targets. These interactions can influence biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Heteroatoms Functional Groups Biological Relevance
4,10,13-Trioxatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-6-one Tricyclo[7.4.0.0³,⁷] 3 oxygen atoms Ketone (C=O) Limited data; potential precursor for bioactive derivatives
Antcin B () Cyclopenta[a]phenanthrene 3 oxygen atoms (trioxo) Carboxylic acid, methylidene Studied in phytochemical interactions with TAM (Traditional Asian Medicine)
4-Thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl derivatives () Tricyclo[7.4.0.0³,⁷] 2 oxygen, 1 sulfur, 1 nitrogen Sulfonamide, methanesulfonyl Explored as enzyme inhibitors or receptor modulators
7-Oxa-3-azatricyclo[6.4.0.0²,⁵]dodeca-1(12),8,10-trien-4-one () Tricyclo[6.4.0.0²,⁵] 1 oxygen, 1 nitrogen Ketone (C=O) No direct biological data; structural similarity suggests potential for drug discovery

Key Observations :

  • Oxygen vs. Sulfur/Nitrogen Substitutions : The replacement of oxygen with sulfur or nitrogen in analogs (e.g., ) enhances electrophilicity and alters binding affinity in biological systems .
  • Functional Group Diversity : The ketone group in the target compound contrasts with carboxylic acids (Antcin B) or sulfonamides (), influencing reactivity and metabolic stability .

Physicochemical and Commercial Data

Table 2: Physicochemical Comparison

Compound Molecular Weight CAS Number Availability (Price Range) Purity
4,10,13-Trioxatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-6-one 176.22 g/mol (C₁₀H₁₂N₂O) EN300-3057533, 1492913-21-9 $79–$1,194 (10–50 mg) 90%
N-{10,13-Dioxa-4-thia-6-azatricyclo…benzamide hydrochloride () Not specified BB14858 $574–$1,194 (1–50 mg) 90%
Cassiaoccidentalin A () Not specified Not provided Not commercially listed Not specified

Key Observations :

  • Higher molecular weight analogs (e.g., ) are often natural products with undefined purity and sourcing challenges .

Table 3: Functional Roles of Analogues

Compound Class Biological Activity Reference
Target Compound Synthetic tricyclic Unclear; structural motifs suggest potential as a kinase inhibitor scaffold
Antcin B Triterpenoid Modulates TAM pathways; anti-inflammatory properties
2-Arylbenzofuran Flavonoids () Flavonoids Antioxidant and estrogenic activities
HMDB0038768 () Metabolite Involved in polyphenol metabolism; binds to redox enzymes

Key Observations :

  • Natural analogs (e.g., Antcin B, ) exhibit well-documented bioactivity, while synthetic tricyclics like the target compound require further pharmacological validation.
  • Metabolite derivatives () highlight the role of tricyclic frameworks in redox and polyphenol-mediated pathways .

Biological Activity

4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one, also known by its CAS number 1384430-23-2, is a compound of significant interest in medicinal chemistry due to its unique tricyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one is C₁₀H₈O₄ with a molecular weight of 192.17 g/mol. The compound features a tricyclic core that contributes to its biological activity.

Antiplatelet Activity

Recent studies indicate that compounds similar to 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one exhibit antiplatelet effects by inhibiting the activation of PAR4 (Protease-Activated Receptor 4). This inhibition is crucial in preventing platelet aggregation, which can lead to thrombotic events.

Study Findings:

  • A study published by Bristol-Myers Squibb demonstrated that tricyclic heteroaryl substituted compounds could effectively inhibit platelet aggregation induced by gamma-thrombin in vitro .

Cytotoxicity and Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may possess selective cytotoxicity towards certain tumor cells while sparing normal cells.

Case Studies:

  • Cell Line Testing: In vitro tests on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed promising results with IC50 values indicating effective growth inhibition.
  • Mechanism of Action: The observed cytotoxicity may be attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Data Summary

Biological Activity Effect Reference
Antiplatelet ActivityInhibition of PAR4Bristol-Myers Squibb
CytotoxicityGrowth inhibition in cancer cellsIn vitro studies

Research Findings

  • Antiplatelet Mechanism: The mechanism involves the blockade of thrombin-induced signaling pathways that lead to platelet activation.
  • Cytotoxic Mechanism: The compound's ability to induce apoptosis in cancer cells is linked to oxidative stress pathways and mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one, and how can reaction conditions be systematically optimized?

  • Methodology : Employ Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables. Reaction monitoring via HPLC or NMR ensures reproducibility. Reference established protocols for tricyclic ketone synthesis, such as controlled cyclization under inert atmospheres to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, 13C^{13}\text{C} NMR to resolve stereochemical ambiguities, and X-ray crystallography for absolute configuration determination. For purity assessment, use reversed-phase HPLC with UV-Vis detection (λ = 210–280 nm) and compare retention times against synthetic intermediates. Cross-validate with NIST spectral databases to resolve peak assignment conflicts .

Q. How can researchers design a robust experimental workflow to study this compound’s stability under varying pH and temperature conditions?

  • Methodology : Implement accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Use kinetic modeling (Arrhenius equation) to extrapolate degradation rates. Pair with LC-MS to identify degradation products and propose degradation pathways. Include controls with antioxidants or stabilizers (e.g., BHT) to assess protective effects .

Advanced Research Questions

Q. What computational strategies can predict and rationalize the compound’s reactivity in novel reaction environments?

  • Methodology : Apply density functional theory (DFT) to model transition states and calculate activation barriers for key reactions (e.g., nucleophilic additions to the ketone group). Integrate molecular dynamics simulations to account for solvent effects. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. X-ray structures) be resolved for this compound?

  • Methodology : Perform variable-temperature NMR to detect dynamic effects (e.g., ring-flipping in the tricyclic framework). Use NOESY/ROESY to confirm spatial proximities inconsistent with static models. Reconcile discrepancies by considering conformational equilibria or crystallographic packing forces .

Q. What mechanistic insights explain the compound’s selectivity in multi-step catalytic cycles (e.g., asymmetric hydrogenation)?

  • Methodology : Employ isotopic labeling (2H^{2}\text{H}, 13C^{13}\text{C}) to track bond cleavage/formation sites. Use in situ IR spectroscopy to detect transient intermediates. Pair with kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise mechanisms. Compare turnover frequencies (TOF) under varying catalyst loadings to identify rate-limiting steps .

Q. How do steric and electronic effects influence the compound’s performance as a ligand in coordination chemistry?

  • Methodology : Synthesize derivatives with substituents at key positions (e.g., electron-withdrawing groups on the trioxa ring). Characterize metal-ligand complexes via cyclic voltammetry and single-crystal XRD. Correlate ligand field parameters (e.g., spectrochemical series) with catalytic activity in test reactions (e.g., cross-coupling) .

Q. What advanced statistical models are suitable for optimizing its enantiomeric excess (ee) in asymmetric syntheses?

  • Methodology : Apply response surface methodology (RSM) with central composite design to model non-linear relationships between chiral catalysts, solvents, and ee. Use machine learning (e.g., random forests) to identify hidden variables. Validate with chiral HPLC (e.g., Chiralpak columns) and polarimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.